molecular formula C20H19FN4OS2 B2369844 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone CAS No. 1171377-21-1

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone

Cat. No.: B2369844
CAS No.: 1171377-21-1
M. Wt: 414.52
InChI Key: FCOZGOHDNUANBE-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone is a structurally complex molecule featuring three key pharmacophoric elements:

  • A 2-fluorophenyl-substituted piperazine ring, which is a common motif in central nervous system (CNS)-targeting ligands due to its affinity for serotonin and dopamine receptors .
  • A pyrimidine core linked via a thioether (-S-) group to an ethanone moiety.
  • A thiophen-2-yl group at the terminal ethanone position, which contributes aromatic π-π stacking interactions and modulates solubility .

This combination positions the compound as a candidate for receptor-binding studies, particularly for neurological targets.

Properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)19-12-20(23-14-22-19)28-13-17(26)18-6-3-11-27-18/h1-6,11-12,14H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZGOHDNUANBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Intermediate : Reaction between 2-fluoroaniline and piperazine produces the 2-fluorophenylpiperazine intermediate.
  • Synthesis of the Pyrimidine Core : Condensation with a pyrimidine precursor under acidic or basic conditions yields the pyrimidine-dione structure.
  • Final Assembly : Coupling of the pyrimidine-dione with the fluorophenylpiperazine intermediate under specific conditions results in the target compound.

The overall synthetic route is complex but crucial for obtaining high yields and purity necessary for biological evaluation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Its structure facilitates binding, which modulates biological pathways leading to various effects.

Pharmacological Effects

Research indicates that this compound exhibits potential anti-tubercular activity. For instance, derivatives with similar structures have been shown to have IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis . Moreover, studies suggest it may have efficacy against cancer cell lines, particularly in inhibiting PARP1 activity, which is critical in DNA repair mechanisms .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar piperazine derivatives:

Compound NameStructureIC50 (μM)Biological Activity
Compound A 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine5.0Anti-tubercular
Compound B 6-(4-(2-bromophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine10.0Anticancer
Target Compound This compoundTBDTBD

Case Studies

In a study evaluating various piperazine derivatives, compounds were screened for their cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value of 18 μM against breast cancer cells, indicating significant potential for therapeutic applications .

Another study highlighted the importance of structural modifications in enhancing biological activity, showing that substituting different halogen groups on the phenyl ring could lead to variations in potency against specific targets .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Recent studies have indicated that compounds similar to 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone exhibit significant antitumor properties. For instance, derivatives of piperazine-based compounds have shown efficacy as inhibitors of various cancer cell lines through mechanisms that may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation .

2. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
The compound has been investigated for its inhibitory effects on equilibrative nucleoside transporters, which play a crucial role in nucleotide metabolism and adenosine regulation. A related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), demonstrated selective inhibition towards ENT2, suggesting potential therapeutic applications in enhancing the efficacy of chemotherapeutic agents by modulating nucleoside transport .

Structure-Activity Relationship (SAR)

3. Design and Optimization
The structure of this compound allows for various modifications that can enhance its biological activity. Research into SAR has shown that substituting different functional groups can significantly affect the compound's potency and selectivity against specific biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can modify binding affinity to target enzymes or receptors .

Case Studies and Experimental Findings

4. Experimental Validation
In vitro studies have validated the efficacy of similar compounds in inhibiting tyrosinase activity, which is critical in melanin biosynthesis. This indicates potential applications in dermatological formulations aimed at treating hyperpigmentation disorders . The experimental results showed that modifications to the piperazine moiety resulted in compounds with enhanced inhibitory effects compared to their predecessors.

5. Toxicological Assessments
Toxicological studies are essential for understanding the safety profile of new compounds. Preliminary assessments of related piperazine derivatives have suggested a favorable safety profile, although extensive testing is required to confirm these findings across different biological systems .

Data Tables

Application Area Compound/Analogue Mechanism Reference
Antitumor ActivityPiperazine derivativesInhibition of cancer cell proliferation
ENTs InhibitionFPMINTSelective inhibition of ENT2
Tyrosinase Inhibition4-(4-Fluorobenzyl)piperazin-based compoundsCompetitive inhibition affecting melanin production
Toxicological ProfilePiperazine derivativesPreliminary safety assessments

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Substituted Pyrimidine Derivatives
Compound Name Key Structural Features Molecular Weight Key Data/Notes Reference
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5f) - Oxy (-O-) linker
- 4-Methoxybenzylthio group
- 2-Fluorophenylpiperazine
469.16 LCMS (ESI): m/z 469.2454 (observed)
Target Compound - Thio (-S-) linker
- Pyrimidin-4-ylthio group
- 2-Fluorophenylpiperazine
~450–470 (est.) Thioether may enhance lipophilicity vs. oxy analogs.
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) - Direct ethanone linkage
- 4-CF3-phenylpiperazine
- No pyrimidine core
348.32 Trifluoromethyl group increases electronegativity; pyrimidine absence alters binding.

Key Observations :

  • The 2-fluorophenylpiperazine moiety differentiates it from MK47 , which uses a 4-CF3-phenyl group. Fluorine’s electronegativity may enhance receptor selectivity, while CF3 groups are bulkier and more electron-withdrawing .
Thiophene-Containing Piperazine Derivatives
Compound Name Key Structural Features Molecular Weight Key Data/Notes Reference
1-(4-(4-Nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK70/RTC23) - Butan-1-one chain
- 4-Nitrophenylpiperazine
- Extended alkyl linkage
369.41 Nitro group may confer metabolic instability but enhance binding affinity.
Target Compound - Ethanone group
- Shorter linkage (vs. butanone)
- Pyrimidine-thio core
~450–470 (est.) Pyrimidine core adds rigidity; shorter chain may reduce off-target effects.

Key Observations :

  • The pyrimidine-thio core in the target compound introduces rigidity compared to flexible alkyl chains in MK70 , which could limit conformational freedom and enhance target specificity .
  • The thiophen-2-yl group is conserved across analogs, suggesting its critical role in aromatic interactions with receptors .
Pyrimidine/Thienopyrimidine Derivatives
Compound Name Key Structural Features Molecular Weight Key Data/Notes Reference
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) - Thienopyrimidine fused ring
- 4-Chlorophenoxy group
- 4-Fluorophenyl
526.97 75% synthesis yield; fused thienopyrimidine enhances π-stacking
Target Compound - Non-fused pyrimidine
- Thioether linkage
- 2-Fluorophenylpiperazine
~450–470 (est.) Simpler pyrimidine core may ease synthesis vs. fused systems.

Key Observations :

  • The thienopyrimidine in 7a offers extended aromaticity but requires more complex synthesis (75% yield) compared to the target compound’s simpler pyrimidine core .
  • The thioether linkage in the target compound may confer redox stability compared to ether-linked derivatives .

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